5-Styrylresorcinol

Overview

Description

5-Styrylresorcinol is a natural product found in Pentarhizidium orientale, Pinus mugo, and other organisms with data available.

Scientific Research Applications

Antifungal Properties

5-Styrylresorcinol and its derivatives demonstrate significant antifungal properties. A study isolated 5-(8′Z-heptadecenyl)resorcinol from etiolated rice seedlings, showing effectiveness against the rice blast fungus, Pyricularia oryzae. This compound was found to be produced after germination, reaching a concentration of 50 μg g−1 fresh weight on day 6 (Suzuki et al., 1996).

Anticancer Potential

5-Styrylresorcinol derivatives, such as styryl-lactones, exhibit potential anticancer properties. A review focusing on Goniothalamin, a naturally occurring styryl-lactone, highlights its antiproliferative activity against cancer cells, primarily through the induction of apoptosis in target cells (Seyed et al., 2014). Additionally, 5-acetyl goniothalamin, derived from Goniothalamus marcanii, has shown promising anticancer effects against breast cancer cells by inhibiting the Wnt/β-catenin signaling pathway, which plays a key role in cell proliferation (Boonmuen et al., 2016).

Antibacterial and Antileishmanial Activities

5-Alkylresorcinols isolated from the mushroom Merulius incarnatus exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Some of these compounds have also shown activity against leishmania, suggesting their potential as therapeutic agents against bacterial and parasitic infections (Jin & Zjawiony, 2006).

Antioxidant Effects

Alkylresorcinols, such as 5-n-pentadecylresorcinol, have been studied for their antioxidant properties. However, they exhibit low hydrogen donation and peroxyl radical-scavenging potency, making them less effective as antioxidants compared to compounds like α-tocopherol (Kamal-Eldin et al., 2001).

Optical Mapping in Blood-Perfused Myocardium

Styryl dyes, closely related to 5-Styrylresorcinol, have been developed for optical mapping in blood-perfused myocardium. These dyes are optimized for deeper tissue probing and provide high voltage sensitivity and slower internalization rates, useful in cardiac research (Matiukas et al., 2007).

properties

Product Name |

5-Styrylresorcinol |

|---|---|

Molecular Formula |

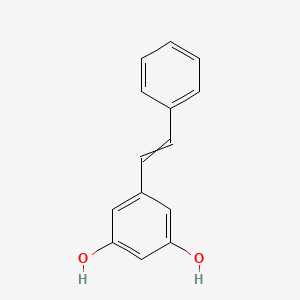

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

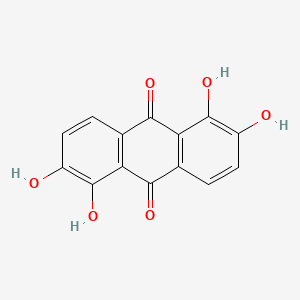

5-(2-phenylethenyl)benzene-1,3-diol |

InChI |

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H |

InChI Key |

YCVPRTHEGLPYPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |

synonyms |

3,5-dihydroxystilbene |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)

![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)